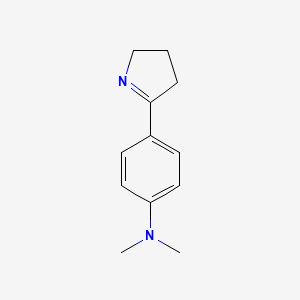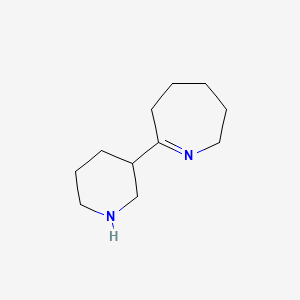
4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline
Vue d'ensemble
Description
4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline is a compound that features a pyrrole ring fused with an aniline moiety
Mécanisme D'action
Target of Action
Similar compounds have been found to have potential antiviral properties .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized as potential antiviral agents . These compounds typically interact with their targets by binding to specific receptors or enzymes, thereby inhibiting the replication of the virus .
Biochemical Pathways
Similar compounds have been found to interfere with the replication of viruses, suggesting that they may affect pathways related to viral replication .
Pharmacokinetics
Similar compounds have been found to be excreted primarily in urine .
Result of Action
Similar compounds have been found to inhibit the replication of viruses, suggesting that they may have antiviral effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with aniline derivatives in the presence of a catalytic amount of iron (III) chloride . Another method includes the cyclization of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by silver .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.
Substitution: Electrophilic substitution reactions can occur on the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Pyrrolidines and related compounds.
Substitution: N-substituted pyrroles and aniline derivatives.
Applications De Recherche Scientifique
4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simpler analog with a single pyrrole ring.
Aniline: A basic aromatic amine without the pyrrole ring.
N-Substituted Pyrroles: Compounds with various substituents on the nitrogen atom of the pyrrole ring.
Uniqueness
4-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline is unique due to its combined pyrrole-aniline structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogs .
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQXGFBLXRXGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170832.png)
![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170838.png)

![6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B3170861.png)
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170886.png)
![4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B3170896.png)
![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)



![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)


![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)
